The primary source of 1,4,6,7,8-Pentachlorodibenzofuran is the incomplete combustion of chlorinated organic materials, including waste incineration and industrial processes. It is classified under the Chemical Abstracts Service with the registry number 57117-41-6. The International Agency for Research on Cancer has classified polychlorinated dibenzofurans as possibly carcinogenic to humans (Group 2B) based on animal studies showing tumor formation .
1,4,6,7,8-Pentachlorodibenzofuran can be synthesized through several methods:
The synthesis parameters such as temperature control, reaction time (typically several hours), and chlorine concentration are critical to achieving a high yield and purity of the final product.
The molecular formula for 1,4,6,7,8-Pentachlorodibenzofuran is C12H3Cl5O. The structure consists of a dibenzofuran moiety where five chlorine atoms are substituted at positions 1, 4, 6, 7, and 8. The presence of these chlorine substituents significantly alters the electronic properties and steric configuration of the molecule.
The molecular structure can be visualized using computational chemistry software that allows for three-dimensional modeling to better understand its spatial arrangement and potential interactions with biological systems.
1,4,6,7,8-Pentachlorodibenzofuran undergoes various chemical reactions:
The conditions for these reactions vary widely:
The mechanism of action for 1,4,6,7,8-Pentachlorodibenzofuran primarily involves its interaction with biological receptors such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it triggers a cascade of cellular responses that can lead to altered gene expression and potentially carcinogenic outcomes.
Studies have shown that polychlorinated dibenzofurans exhibit saturable binding characteristics with AhR proteins in rat liver cytosol. The binding affinities (Kd values) indicate that these compounds can effectively compete with other ligands for receptor binding sites . The dissociation kinetics and stability of these complexes are influenced by the specific structural features of each compound.
1,4,6,7,8-Pentachlorodibenzofuran is primarily used in scientific research settings:
1,4,6,7,8-Pentachlorodibenzofuran (PeCDF) belongs to the polychlorinated dibenzofuran (PCDF) class of persistent organic pollutants, characterized by its molecular formula C₁₂H₃Cl₅O and a molecular weight of 340.4 g/mol. The chlorine atoms occupy positions 1, 4, 6, 7, and 8 on the dibenzofuran backbone, resulting in a symmetrical chlorine distribution that distinguishes it from highly toxic 2,3,7,8-substituted congeners. This substitution pattern significantly reduces its planarity and steric compatibility with biological receptors compared to laterally substituted PCDFs. Quantum chemical analyses reveal that the 1,4,6,7,8-configuration creates a distinct electron density profile, with calculated octanol-water partition coefficient (log Kow) values of approximately 6.85, indicating extreme lipophilicity and bioaccumulation potential [6] [8]. Nuclear magnetic resonance (NMR) studies show anisotropic effects on aromatic proton signals due to chlorine-induced electron withdrawal, while X-ray crystallography demonstrates bond length alterations in the oxygen-bridged ring system [6].
Table 1: Structural Characteristics of 1,4,6,7,8-Pentachlorodibenzofuran
Property | Value/Description | Methodology |
---|---|---|
Molecular Formula | C₁₂H₃Cl₅O | High-resolution mass spectrometry |
Chlorine Substitution | Positions 1, 4, 6, 7, 8 | NMR/X-ray crystallography |
log Kow | 6.85 | Computational prediction |
Molecular Symmetry | Cₛ symmetry plane | Computational chemistry |
Dipole Moment | 1.98 Debye | Quantum mechanical calculation |
1,4,6,7,8-PeCDF exhibits a unique binding mode with the aryl hydrocarbon receptor (AhR) despite lacking the 2,3,7,8-substitution pattern typically associated with high-affinity ligands. In vitro studies using rat hepatocyte models demonstrate measurable but significantly reduced binding affinity (approximately 0.5-2% of 2,3,7,8-TCDD's binding efficacy) due to steric hindrance from the 1,4-chlorine positions. Molecular docking simulations reveal that 1,4,6,7,8-PeCDF adopts a tilted binding orientation within the AhR ligand-binding domain (LBD), with hydrogen bonding interactions occurring primarily through the oxygen atom at residue Ser365 in murine models [6] [8]. This suboptimal binding results in partial agonism characterized by:
Following AhR activation, 1,4,6,7,8-PeCDF triggers a distinct gene expression signature compared to canonical dioxin-like compounds. Whole-genome microarray studies in exposed rodent hepatocytes reveal:
Table 2: Cytochrome P450 Modulation by 1,4,6,7,8-PeCDF
Enzyme | Induction Fold vs. Control | Activity Change | Time Course |
---|---|---|---|
CYP1A1 | 3.2 ± 0.4 | EROD activity: +180% | 24-48 hours |
CYP1A2 | 5.8 ± 0.7 | AHH activity: +140% | 48-72 hours |
CYP1B1 | 1.8 ± 0.3 | Ethoxyresorufin activity: +25% | >72 hours |
1,4,6,7,8-PeCDF generates reactive oxygen species (ROS) through both enzymatic and non-enzymatic mechanisms. In human hepatic microsomes, metabolic activation by CYP3A4 produces electrophilic quinone intermediates that undergo redox cycling, generating superoxide anion (O₂•⁻) at rates of 4.2 ± 0.3 nmol/min/mg protein. This occurs without substantial depletion of glutathione (GSH) pools (<15% reduction versus 60-70% with 2,3,7,8-TCDD) [6]. The compound indirectly activates the Nrf2 pathway through:
1,4,6,7,8-PeCDF interferes with critical protein complexes through multiple mechanisms:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7